2,5-Dibromo-3-phenylthiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromo-3-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2S/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNOXEBITOGCMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404375 | |
| Record name | 2,5-Dibromo-3-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19698-46-5 | |
| Record name | 2,5-Dibromo-3-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Dibromo 3 Phenylthiophene and Analogous Dibromothiophene Derivatives
Direct Bromination Approaches for Thiophene (B33073) Scaffolds
Direct bromination of a pre-existing thiophene ring is a common and straightforward method for introducing bromine atoms. The high reactivity of the thiophene ring towards electrophilic substitution makes this approach efficient. numberanalytics.com
Regioselective Bromination Techniques (e.g., N-Bromosuccinimide (NBS) in Aprotic Solvents)
The regioselectivity of bromination on the thiophene ring is highly dependent on the reaction conditions and the nature of the substituent present on the ring. For 3-substituted thiophenes, such as 3-phenylthiophene (B186537), the electron-rich nature of the aromatic ring directs electrophilic attack primarily to the 2- and 5-positions.
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of thiophenes. researchgate.nettandfonline.com It offers a milder alternative to molecular bromine (Br₂), which can sometimes lead to over-bromination or side reactions. masterorganicchemistry.com The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetic acid. tandfonline.com For instance, the direct bromination of 3-phenylthiophene using Br₂ in DCM can achieve a high yield of 2,5-dibromo-3-phenylthiophene (95%). rsc.org The use of a Lewis acid catalyst like iron(III) bromide (FeBr₃) can enhance the rate of electrophilic substitution. When using NBS, the reaction conditions can be controlled to achieve high regioselectivity, often exceeding 99% for bromination at the 2-position of substituted thiophenes. tandfonline.com
The choice of solvent can significantly influence the outcome of the bromination. For example, using NBS in glacial acetic acid has been shown to result in fast reaction rates and excellent selectivity for the bromination of substituted thiophenes. sci-hub.ru Similarly, hexafluoroisopropanol (HFIP) has been used as a solvent for the regioselective halogenation of arenes and heterocycles, yielding 2,5-dibromothiophene (B18171) from thiophene in good yield.
A study on the bromination of 3-hexylthiophene (B156222) with NBS in dimethylformamide (DMF) demonstrated that the reaction proceeds in a stepwise manner, first attacking the 2-position and then the 5-position. newcastle.edu.au This selectivity is attributed to the electronic properties of the thiophene ring, where the positions adjacent to the sulfur atom are most susceptible to electrophilic attack. researchgate.net
Table 1: Examples of Direct Bromination of Thiophene Derivatives
| Starting Material | Brominating Agent | Solvent | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Phenylthiophene | Br₂ | Dichloromethane | FeBr₃ | This compound | 95 | |
| 3-Phenylthiophene | NBS | - | - | This compound | 45 | |
| Thiophene | NBS | Hexafluoroisopropanol | - | 2,5-Dibromothiophene | 89 | |
| 3-Hexylthiophene | NBS | Dimethylformamide | - | 2,5-Dibromo-3-hexylthiophene (B54134) | - | newcastle.edu.au |
| Substituted Thiophenes | NBS | Acetic Acid | - | 2-Bromo-substituted thiophenes | >99 (regioselectivity) | tandfonline.com |
Kinetic and Mechanistic Studies of Bromination Reactions
The mechanism of electrophilic bromination of thiophene is analogous to that of other aromatic compounds, proceeding through the formation of a sigma complex (Wheland intermediate). numberanalytics.com The sulfur atom in the thiophene ring donates electron density, making it significantly more reactive than benzene (B151609) towards electrophilic substitution. numberanalytics.com
Metal-Catalyzed Cross-Coupling Strategies
Metal-catalyzed cross-coupling reactions offer a modular and versatile approach to the synthesis of 3-phenylthiophene derivatives, including this compound. These methods typically involve the coupling of a di-halogenated thiophene with an organometallic reagent.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryls and other conjugated systems. nih.govlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with a halide in the presence of a palladium catalyst and a base. nih.govlibretexts.org For the synthesis of 3-phenylthiophene derivatives, this can involve reacting a dibromothiophene with a phenylboronic acid.
The efficiency and outcome of the Suzuki-Miyaura coupling are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, base, catalyst, and ligand. chemistryviews.orgrsc.org
Solvent Systems: A variety of solvents can be used, often in combination with water. researchgate.net Dioxane/water mixtures are commonly employed. nih.govmdpi.com For instance, in the synthesis of 5-aryl-2-bromo-3-hexylthiophenes, a 4:1 ratio of 1,4-dioxane (B91453) to water was found to be optimal. nih.govmdpi.com Toluene is another solvent that can be used, although it may result in lower yields compared to dioxane in some cases. nih.gov
Temperature: The reaction temperature is a critical factor. For the synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives, a temperature of 90 °C was found to be effective. nih.govmdpi.com
Base: A base is required to activate the organoboron species. Common bases include sodium carbonate (Na₂CO₃), potassium phosphate (B84403) (K₃PO₄), and potassium carbonate (K₂CO₃). nih.govnih.gov The choice of base can influence the reaction yield and selectivity. For example, K₃PO₄ was used successfully in the synthesis of 5-aryl-2-bromo-3-hexylthiophenes. nih.govmdpi.com
Catalyst Loading and Ligand Effects: The palladium catalyst and its associated ligands are at the heart of the Suzuki-Miyaura reaction. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst. nih.gov The catalyst loading is typically kept low, often in the range of 1-5 mol%. mdpi.com
The choice of phosphine (B1218219) ligand can have a profound effect on the reaction's efficiency and scope. libretexts.orgnih.gov Bulky, electron-rich phosphine ligands such as SPhos and XPhos have been shown to be highly effective for the cross-coupling of heteroarylboronic acids with aryl and heteroaryl halides. nih.gov These ligands can facilitate the oxidative addition and reductive elimination steps in the catalytic cycle. libretexts.org The development of specialized ligands has expanded the scope of the Suzuki-Miyaura reaction to include less reactive substrates. libretexts.org
Table 2: Optimization of Suzuki-Miyaura Reaction for 5-Aryl-2-bromo-3-hexylthiophene
| Entry | Arylboronic Acid | Solvent/H₂O (4:1) | Yield (%) |
|---|---|---|---|
| 1 | 4-MeC₆H₄B(OH)₂ | Dioxane | 70 |
| 2 | 3,5-Me₂C₆H₃B(OH)₂ | Dioxane | 75 |
| 3 | 4-MeOC₆H₄B(OH)₂ | Dioxane | 68 |
| 4 | 4-ClC₆H₄B(OH)₂ | Dioxane | 77 |
| 5 | 4-IC₆H₄B(OH)₂ | Dioxane | 69 |
| 6 | 3,5-F₂C₆H₃B(OH)₂ | Dioxane | 65 |
| 7 | 3-Cl,4-FC₆H₃B(OH)₂ | Dioxane | 68 |
| 8 | 4-MeSC₆H₄B(OH)₂ | Dioxane | 62 |
| 9 | 3-AcC₆H₄B(OH)₂ | Dioxane | 72 |
Reaction conditions: 2,5-dibromo-3-hexylthiophene (1 mmol), Arylboronic acid (1 mmol), K₃PO₄ (1.75 mmol), Pd(PPh₃)₄ (4 mol %), 90 °C, 12 h. researchgate.net
The Suzuki-Miyaura reaction is known for its broad substrate scope and tolerance of a wide range of functional groups. nih.gov However, the nature of the arylboronic acid can still influence the reaction's success. Both electron-rich and electron-poor arylboronic acids can generally be used, although electron-rich ones sometimes lead to higher yields. mdpi.com
The stability of the boronic acid is a key consideration. Many heteroarylboronic acids are prone to protodeboronation, which can reduce the yield of the desired product. nih.gov To circumvent this, potassium organotrifluoroborates have emerged as stable and effective alternatives to boronic acids in Suzuki-Miyaura couplings. acs.org
Studies have demonstrated the successful coupling of various substituted arylboronic acids with dibromothiophenes. nih.govnih.govmdpi.com For example, the reaction of 2,5-dibromo-3-hexylthiophene with a range of arylboronic acids bearing substituents like methyl, methoxy, chloro, and fluoro has been shown to proceed in moderate to good yields. nih.gov This highlights the versatility of the Suzuki-Miyaura reaction in creating a diverse library of 3-arylthiophene derivatives. However, challenges can arise with particularly sterically hindered or electronically deactivated coupling partners. libretexts.org
Optimization of Reaction Conditions (Solvent Systems, Temperature, Base, Catalyst Loading, Ligand Effects)
Kumada Cross-Coupling Methodologies
The Kumada coupling reaction is a powerful tool for forming carbon-carbon bonds, involving the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.org This method has been extensively used in the synthesis of thiophene-based materials. jcu.edu.au For instance, this compound can be synthesized, and subsequently used in Kumada-type nickel-catalyzed cross-coupling reactions with reagents like 2-thienylmagnesium bromide to produce terthiophenes.
A key aspect of Kumada coupling in thiophene chemistry is its application in polymerization. The Grignard Metathesis (GRIM) method, a modification of the Kumada coupling, is particularly noteworthy. cmu.edu This process involves treating a 2,5-dibromo-3-alkylthiophene monomer with an alkyl Grignard reagent, leading to a magnesium-bromine exchange. The resulting intermediate is then polymerized using a nickel catalyst, such as Ni(dppp)Cl2, to yield regioregular poly(3-alkylthiophenes). cmu.edumdpi.com This method is advantageous as it can be performed at room temperature and on a large scale. cmu.edu
The general scheme for Kumada coupling in the synthesis of polythiophenes is as follows:
Formation of a Grignard reagent from a halo-substituted thiophene.
Reaction of the Grignard reagent with another halothiophene in the presence of a Ni or Pd catalyst. jcu.edu.au
The choice of catalyst is crucial, with dihalodiphosphinenickel(II) complexes showing high activity and selectivity. researchgate.net
Rieke Metal (e.g., Rieke Zinc) Approaches for Polymerization
Highly reactive, or "Rieke," metals, particularly Rieke zinc (Zn*), offer a highly regioselective route to polythiophenes. riekemetals.com The Rieke method involves the selective oxidative addition of Rieke zinc to 2,5-dibromo-3-alkylthiophenes at low temperatures. cmu.edu This chemoselective reaction yields a single regiochemical intermediate, 2-bromo-5-(bromozincio)-3-alkylthiophene. unl.edu This organozinc reagent can then be polymerized in a highly regioregular fashion, typically using a nickel catalyst like Ni(DPPE)Cl2, to produce head-to-tail (HT) coupled poly(3-alkylthiophenes). unl.eduacs.org
The significance of the Rieke zinc method lies in its ability to achieve nearly 100% HT regioregularity in the resulting polymers. acs.org This high degree of regioregularity leads to polymers with enhanced properties, such as a more planar conformation, extended conjugation length, lower band gaps, and higher conductivity. cmu.eduacs.org This approach has been successfully applied to the synthesis of various poly(3-substituted thiophenes), including those with alkylthio and phenyl side chains. unl.eduacs.org
The general steps for the Rieke method are:
Preparation of highly activated Rieke zinc.
Regioselective oxidative addition of Rieke zinc to a 2,5-dibromo-3-substituted thiophene to form an organozinc intermediate. acs.org
Catalytic polymerization of the organozinc reagent. acs.org
Other Organometallic Coupling Reactions (e.g., Grignard, Organozinc, Organoboron)
Beyond Kumada and Rieke methods, other organometallic coupling reactions are instrumental in synthesizing thiophene derivatives. These include reactions involving Grignard reagents, organozinc compounds, and organoboron species (Suzuki coupling).
Grignard Reagents: As seen in the Kumada coupling, Grignard reagents are fundamental. They are formed by reacting an organic halide with magnesium. jcu.edu.au In the context of thiophenes, thienyl Grignard reagents can be generated and then coupled with various electrophiles. rsc.org For example, 3-thienylmanganese bromide can be prepared from 3-bromothiophene (B43185) and highly active manganese, and subsequently used in coupling reactions. mdpi.com
Organozinc Reagents: Organozinc compounds, often prepared via Rieke zinc, are key intermediates for polymerization. acs.org Direct preparation of 3-thienylzinc bromide can also be achieved through electrochemical methods. mdpi.com These organozinc reagents readily participate in cross-coupling reactions. unl.edu
Organoboron Reagents (Suzuki Coupling): The Suzuki-Miyaura coupling reaction utilizes organoboron compounds, such as boronic acids or esters, and a palladium catalyst to form carbon-carbon bonds. beilstein-journals.org This method is highly versatile and tolerant of various functional groups. For instance, 5-aryl-2-bromo-3-hexylthiophene derivatives have been synthesized by reacting 2,5-dibromo-3-hexylthiophene with a range of arylboronic acids in the presence of a palladium catalyst. mdpi.comresearchgate.net The reaction conditions, including the choice of solvent and base, significantly influence the yield of the desired product. mdpi.com
Electrochemical Synthetic Pathways
Electrochemical methods provide an alternative and often milder route for the synthesis of thiophene derivatives and their precursors. These techniques can offer high selectivity and avoid the use of harsh chemical oxidants or reductants. researchgate.net
Nickel-Catalyzed Electrochemical Reduction for Thienylzinc Species Formation
A notable electrochemical approach involves the nickel-catalyzed reduction of 3-substituted 2,5-dibromothiophenes in the presence of zinc salts. researchgate.netrsc.org This process, carried out in an electrochemical cell with a sacrificial zinc anode, allows for the efficient formation of monothienylzinc species. researchgate.netrsc.org The reaction is typically performed under mild conditions and provides good yields of the desired organozinc intermediates. rsc.orgrsc.org These electrochemically generated thienylzinc reagents are valuable precursors for the synthesis of regioregular polythiophenes. researchgate.netrsc.org The use of a nickel-2,2'-bipyridine (bpy) complex as a catalyst is common in these electrochemical reductions. researchgate.net
Selectivity Considerations in Electrochemical Synthesis
Selectivity is a critical aspect of the electrochemical synthesis of substituted thiophenes. In the nickel-catalyzed electrochemical reduction of 2,5-dibromothiophenes, the formation of monothienylzinc species is highly favored, with the formation of dizinc (B1255464) species being negligible even with prolonged electrolysis. rsc.org This selectivity is crucial for the controlled synthesis of polymers.
The nature of the substituents on the thiophene ring and the specific electrochemical conditions can influence the reaction pathway and the structure of the final product. For example, the electrochemical polymerization of 3-substituted thiophenes is influenced by the electron-donating or -withdrawing nature of the substituent. mdpi.comresearchgate.net The choice of catalyst also plays a significant role; while nickel catalysis of 3-substituted-2,5-dihalothiophenes yields the monozinc compound, cobalt catalysis can produce a mixture of mono- and dizinc compounds. sci-hub.se
Advanced Synthesis Techniques
Recent advancements in synthetic chemistry have led to the development of innovative techniques for the synthesis of thiophene derivatives, often focusing on efficiency, atom economy, and regioselectivity. mdpi.combohrium.com
One area of development is the heterocyclization of functionalized alkynes. mdpi.comresearchgate.net These methods allow for the construction of the thiophene ring with a desired substitution pattern in a single step, often with high atom economy. mdpi.com Metal-catalyzed or base-promoted heterocyclization of sulfur-containing alkyne substrates is a powerful methodology for the regioselective synthesis of substituted thiophenes from acyclic precursors. mdpi.com
Another advanced approach is the direct arylation of thiophenes via C-H bond activation. beilstein-journals.org This powerful method avoids the pre-functionalization step of preparing an organometallic reagent, making it a "greener" alternative to traditional cross-coupling reactions. beilstein-journals.org For instance, the use of a bromo-substituent as a blocking group at the C2-position of a 3-substituted thiophene allows for the regioselective introduction of aryl groups at the C5-position through palladium-catalyzed direct arylation. beilstein-journals.org
Iodocyclization reactions of thioenynes represent another versatile tool for constructing highly functionalized thiophene derivatives. bohrium.com Additionally, multicomponent reactions (MCRs) are emerging as efficient methods for the one-pot synthesis of complex, polysubstituted thiophenes. bohrium.com Radical cyclization reactions also offer novel pathways to thiophene synthesis. bohrium.com
Low-Pressure Flow Synthesis for Monomer Production
Low-pressure continuous-flow synthesis is emerging as a superior method for producing monomers like this compound and its analogues. thieme.de This technique offers substantial improvements over traditional batch synthesis, particularly in managing reaction conditions and safety. In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs.
The application of flow chemistry to the bromination of thiophene derivatives is particularly advantageous. Direct bromination is often highly exothermic, and flow reactors, with their high surface-area-to-volume ratio, provide superior heat transfer, mitigating the risk of thermal runaways. This enhanced control allows for safer operation even at larger scales. Furthermore, microreactor systems can significantly reduce reaction times by enhancing mass transfer between reagents, in some cases cutting reaction times down to as little as 30 minutes. The continuous nature of the process also allows for the automated synthesis of molecules, improving efficiency and reducing manual labor. springernature.com
Key parameters in a low-pressure flow synthesis for dibromothiophene monomers include:
Reagent Stoichiometry: Precise control over the molar ratios of the thiophene precursor and the brominating agent (e.g., N-bromosuccinimide or Br₂) is maintained.
Residence Time: The time reactants spend in the reactor is carefully controlled by adjusting the flow rate and reactor volume to ensure complete reaction.
Temperature: The reactor temperature is precisely maintained to optimize reaction rate and selectivity.
This methodology provides a straightforward and efficient route to various 2,5-dibrominated thiophene monomers, which serve as essential precursors for conductive polymers and materials used in organic electronics. ossila.com
Reproducibility and Process Optimization in Flow Chemistry
One of the most significant advantages of flow chemistry is the high degree of reproducibility and the ease of process optimization. researchgate.net The precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry in a continuous system leads to a more consistent product quality compared to batch reactors. springernature.comresearchgate.net
Process optimization in a flow environment is streamlined. By systematically varying the flow rates and concentrations of reactants, a large number of experimental conditions can be screened in a short period. This allows chemists to rapidly identify the optimal conditions for maximizing yield and purity while minimizing the formation of byproducts. For instance, in the synthesis of dibromothiophene derivatives, optimization would focus on achieving complete dibromination at the 2- and 5-positions without over-bromination or the formation of isomers.
The transition from manual batch synthesis to automated flow systems represents a significant advancement in producing these valuable chemical intermediates. springernature.com Automated platforms can execute complex multi-step syntheses with high fidelity, ensuring that each batch of monomer is produced under the exact same optimized conditions, thereby guaranteeing reproducibility. springernature.com
Interactive Data Table: Comparison of Synthesis Methods for Dibromothiophene Derivatives
| Feature | Batch Synthesis | Low-Pressure Flow Synthesis |
| Typical Yield | 65-95% rsc.org | Often >80% with optimization |
| Heat Transfer | Limited, risk of exothermic runaway | Excellent, enhanced safety |
| Mass Transfer | Moderate, can be slow | High, leading to faster reactions |
| Reproducibility | Variable, dependent on scale and operator | High, due to precise process control researchgate.net |
| Scalability | Complex, risks increase with scale | Simpler and safer scale-up |
| Optimization | Time-consuming, one experiment at a time | Rapid, allows for high-throughput screening |
Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dibromo 3 Phenylthiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the structure of 2,5-Dibromo-3-phenylthiophene in solution. Through one- and two-dimensional experiments, it is possible to map the proton and carbon environments and confirm the specific substitution pattern of the thiophene (B33073) ring.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum provides a direct count and analysis of the distinct proton environments within the molecule. The structure of this compound contains a phenyl group and a single proton on the thiophene ring. The phenyl group's five protons typically appear as a complex multiplet, while the lone proton on the thiophene ring at the 4-position is expected to be a singlet, as it has no adjacent protons to couple with.
Published data indicates that the spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows the phenyl protons as a multiplet in the range of δ 7.38 ppm. rsc.org The single proton on the thiophene ring (H-4) gives rise to a characteristic singlet at approximately δ 7.14 ppm. rsc.org The integration of these signals would confirm a 5:1 proton ratio, consistent with the phenyl and thiophene moieties.
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Reference |
| Phenyl Protons | ~7.38 | Multiplet (m) | 5H | rsc.org |
| Thiophene H-4 | ~7.14 | Singlet (s) | 1H | rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
The ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule. For this compound, a total of 10 distinct carbon signals are expected, as the molecule has no plane of symmetry. These signals correspond to the four carbons of the thiophene ring and the six carbons of the phenyl ring.
The signals can be categorized as follows:
Quaternary Carbons: Four signals for the non-protonated carbons are expected. These include the two carbons bonded to bromine (C-2 and C-5), the carbon bonded to the phenyl group (C-3), and the ipso-carbon of the phenyl ring. The carbons attached to the electronegative bromine atoms are typically found in the range of δ 110-115 ppm.
Protonated Carbons: Six signals for the carbons bearing protons are anticipated. One of these corresponds to the C-4 of the thiophene ring, while the other five belong to the phenyl group's CH moieties. These signals typically appear in the aromatic region of δ 125-140 ppm.
While specific, fully assigned experimental data for this compound is not widely published, data for the closely related isomer 2,3-Dibromo-5-phenylthiophene shows signals at δ 145.6, 132.9, 129.4, 128.8, 125.8, 125.7, 114.8, and 110.3 ppm, confirming the expected chemical shift regions for such structures. wiley-vch.de
Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Structural Assignment
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations among the ortho, meta, and para protons of the phenyl ring, helping to decipher the multiplet. The thiophene proton at C-4 would show no cross-peaks, confirming it is an isolated spin system.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). An HSQC spectrum would definitively link the thiophene H-4 signal (~δ 7.14 ppm) to its corresponding C-4 carbon signal in the ¹³C spectrum. It would similarly correlate each of the five phenyl proton signals to their respective carbon signals, greatly aiding in the complete assignment of the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and provides valuable structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₀H₆Br₂S. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio) results in a characteristic isotopic pattern for the molecular ion [M]⁺•. This pattern consists of three main peaks: [M]⁺•, [M+2]⁺•, and [M+4]⁺•, with relative intensities of approximately 1:2:1.
Interactive Data Table: Calculated HRMS Data for C₁₀H₆Br₂S
| Ion Formula | Isotopic Composition | Calculated Mass (m/z) | Expected Relative Abundance (%) |
| [C₁₀H₆Br₂S]⁺• | C₁₀H₆(⁷⁹Br)₂S | 315.8690 | 25.3 |
| [C₁₀H₆Br₂S+2]⁺• | C₁₀H₆(⁷⁹Br)(⁸¹Br)S | 317.8670 | 49.6 |
| [C₁₀H₆Br₂S+4]⁺• | C₁₀H₆(⁸¹Br)₂S | 319.8649 | 24.7 |
Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Pattern Analysis
Electron Ionization Mass Spectrometry (EIMS) involves bombarding the molecule with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule.
For this compound, the molecular ion peak ([M]⁺•) is reported as the base peak (100% relative intensity) at m/z 318, which corresponds to the [M+2]⁺• ion containing one ⁷⁹Br and one ⁸¹Br isotope. rsc.org The fragmentation is expected to proceed through characteristic losses of the bromine atoms and cleavage of the thiophene ring.
Common fragmentation pathways include:
Loss of a bromine atom: [M-Br]⁺ leads to a cluster around m/z 237/239.
Loss of both bromine atoms: [M-2Br]⁺ results in an ion at m/z 158.
Cleavage of the thiophene ring: Fragmentation can lead to ions corresponding to the phenyl group or smaller thiophene-derived fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
The spectrum would be characterized by several key regions:
Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds of the phenyl group and the single C-H bond on the thiophene ring are expected to appear above 3000 cm⁻¹. For instance, related compounds like 3,5-Dibromo-2-phenylthiophene show absorptions in the range of 3023-3096 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl and thiophene rings typically occur in the 1400-1600 cm⁻¹ region. For example, derivatives of 2,5-dibromo-3-hexylthiophene (B54134) exhibit bands around 1450-1480 cm⁻¹. rsc.org
C-Br Stretching: The carbon-bromine bonds are expected to produce strong absorptions in the lower frequency (fingerprint) region of the spectrum, typically below 800 cm⁻¹.
Thiophene Ring Vibrations: Specific vibrations associated with the thiophene ring structure would also be present.
A representative table of expected IR absorption bands for this compound based on its functional groups is provided below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H (Phenyl & Thiophene) | > 3000 | Stretching |
| Aromatic C=C (Phenyl & Thiophene) | 1400 - 1600 | Stretching |
| C-S (Thiophene) | 600 - 800 | Stretching |
| C-Br | 500 - 700 | Stretching |
This table is generated based on typical IR absorption ranges for the specified functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. For conjugated systems like this compound, this technique is crucial for understanding the electronic structure and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π-π* transitions within the conjugated system formed by the phenyl and thiophene rings. Research on phenyl-substituted oligothiophenes, including structures related to this compound, has identified multiple absorption maxima. Studies indicate that transitions occur at wavelengths of approximately 257 nm, 308 nm, and 360 nm. nih.gov The presence of multiple peaks suggests complex electronic transitions within the molecule. The general absorption region for derivatives of this compound is reported to be between 300 and 350 nm.
The key electronic transitions observed in the UV-Vis spectrum are summarized below.
| Compound System | Solvent/State | Absorption Maxima (λmax) [nm] | Reference |
| Phenyl-substituted oligothiophenes (incl. 1 ) | Solution | 257, 308, ~360 | nih.gov |
| General this compound derivatives | Not specified | ~300 - 350 |
1 : this compound
X-Ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure Determination
X-Ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific, complete crystallographic study for this compound was not found in the search results, analysis of closely related brominated thiophene structures provides valuable insights into the expected structural features.
Crystallographic studies of similar molecules, such as 3,4-Dinitro-2,5-bis[4-(trifluoromethyl)phenyl]thiophene and 3,5-Dibromo-2-[2,5-dibutoxy-4-(3,5-dibromothiophen-2-yl)phenyl]thiophene, reveal important structural parameters. researchgate.net For instance, the dihedral angle, which is the angle between the plane of the thiophene ring and the phenyl substituent, is a critical parameter. In related structures, these angles can vary significantly, such as the 35.90° and 61.94° angles observed between the thiophene and benzene (B151609) rings in a dinitro-diphenylthiophene derivative. This twisting is a result of steric hindrance between the rings and substituents.
The C-Br bond lengths in such structures are typically found to be in the range of 1.89–1.92 Å. The crystal packing is stabilized by various intermolecular interactions, which can include weak C-H···O hydrogen bonds in substituted analogs.
A table summarizing typical crystallographic data obtained from related brominated thiophene compounds is presented below to illustrate the type of information yielded by an XRD study.
| Parameter | Example Value (from related compounds) | Significance | Reference(s) |
| Crystal System | Monoclinic, Orthorhombic | Describes the basic shape of the unit cell. | researchgate.net |
| Space Group | P2₁/c, C2/c | Defines the symmetry elements within the unit cell. | researchgate.net |
| Unit Cell Dimensions (a, b, c, β) | a = 13.01 Å, b = 7.82 Å, c = 12.23 Å, β = 101.03° (for an analog) | Defines the size and angles of the repeating unit in the crystal lattice. | researchgate.net |
| Dihedral Angle (Thiophene-Phenyl) | 35.90° - 61.94° | Indicates the degree of twisting between the aromatic rings. | |
| C-Br Bond Length | ~1.89 - 1.92 Å | Provides the distance between carbon and bromine atoms. |
Reactivity and Reaction Mechanisms of 2,5 Dibromo 3 Phenylthiophene
Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring
The thiophene ring is inherently electron-rich and generally more reactive towards electrophiles than benzene (B151609). msu.eduuobasrah.edu.iq Electrophilic aromatic substitution (EAS) on thiophenes preferentially occurs at the C2 (or α) position due to the superior stabilization of the cationic intermediate (sigma complex) by the sulfur atom. When the C2 and C5 positions are occupied, as in 2,5-dibromo-3-phenylthiophene, the ring is significantly deactivated towards further electrophilic attack.
The synthesis of this compound itself is a prime example of electrophilic aromatic substitution, typically achieved through the direct bromination of 3-phenylthiophene (B186537). rsc.org In this reaction, the phenyl group at the C3 position directs the incoming electrophiles (bromine) to the vacant and activated C2 and C5 positions. The general mechanism proceeds via the attack of the thiophene's π-electron system on the electrophile, forming a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comminia.edu.eg
The conditions for such reactions, for instance, using molecular bromine in dichloromethane (B109758) with a Lewis acid catalyst like FeBr₃, highlight the enhanced reactivity of the thiophene nucleus compared to benzene. minia.edu.eg However, once the electron-withdrawing bromine atoms are installed at the C2 and C5 positions, the electron density of the thiophene ring is substantially reduced, making subsequent electrophilic substitutions at the remaining C4 position much more difficult and requiring harsh reaction conditions.
Mechanisms of Carbon-Carbon Bond Formation in Cross-Coupling Reactions
The bromine atoms at the C2 and C5 positions of this compound are excellent leaving groups in palladium-catalyzed cross-coupling reactions, making the compound a crucial monomer for synthesizing more complex structures. ontosight.ai Reactions like Suzuki-Miyaura and Stille couplings are commonly employed to form new carbon-carbon bonds at these positions. mdpi.com
The general mechanism for these cross-coupling reactions involves a catalytic cycle centered on a palladium(0) complex. libretexts.org
Stille Coupling Mechanism: The Stille reaction couples the dibrominated thiophene with an organotin reagent. numberanalytics.com The catalytic cycle involves three primary steps: numberanalytics.comlibretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with the C-Br bond of the thiophene derivative, inserting itself into the bond to form a Pd(II) intermediate. This is often the rate-determining step.
Transmetalation: The organotin reagent exchanges its organic group with the bromide on the palladium center. This step forms a new Pd-C bond with the incoming group and generates a tin halide byproduct. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
Suzuki-Miyaura Coupling Mechanism: The Suzuki-Miyaura reaction utilizes an organoboron compound, such as a boronic acid, in the presence of a base. mdpi.com The mechanism is similar to the Stille coupling and is one of the most widely used C-C bond-forming reactions. mdpi.com
Oxidative Addition: Identical to the Stille coupling, the Pd(0) catalyst adds to the C-Br bond.
Transmetalation: The organoboronic acid, activated by the base to form a more nucleophilic boronate species, transfers its aryl or alkyl group to the palladium center. mdpi.com
Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.
These reactions can be performed sequentially on this compound, allowing for the introduction of two different substituents at the C2 and C5 positions by carefully controlling the reaction conditions.
Regioselectivity and Regioregularity Control in Polymerization Reactions
This compound is an asymmetrical monomer, and its polymerization can lead to different arrangements of the repeating units, known as regioisomers. For applications in organic electronics, achieving a high degree of regioregularity, specifically head-to-tail (HT) coupling, is critical as it promotes polymer chain planarity, enhances π-conjugation, and improves charge transport properties. nih.govcmu.edu
Several synthetic strategies have been developed to control the regioselectivity of polymerization using 2,5-dibromo-3-substituted thiophenes:
The McCullough Method (GRIM Polymerization): This method involves the formation of a regiospecific Grignard reagent. cmu.edu Treatment of this compound with a Grignard reagent like isopropylmagnesium chloride at low temperatures can lead to a selective magnesium-bromine exchange, preferentially at the less sterically hindered C5 position. The resulting thienyl magnesium halide intermediate is then polymerized using a nickel catalyst, such as Ni(dppp)Cl₂, to yield highly regioregular head-to-tail poly(3-phenylthiophene). cmu.edumdpi.comcmu.edu
The Rieke Method: This method uses highly reactive Rieke zinc (Zn*). cmu.edu The oxidative addition of Rieke zinc to this compound can be regioselective, affording a 2-bromo-5-(bromozincio)-3-phenylthiophene intermediate. cmu.eduacs.org Subsequent polymerization catalyzed by a palladium or nickel complex produces the regioregular polymer. acs.org Studies on similar 3-substituted-2,5-dibromothiophenes show that the ratio of regioisomers formed can be influenced by the steric nature of the substituent at the C3 position. cmu.edu
Stille and Suzuki Polycondensations: Step-growth polymerization via Stille or Suzuki coupling reactions can also be used. While these are powerful methods for creating well-defined oligomers and polymers, achieving high regioregularity can be more challenging compared to chain-growth methods like GRIM unless precisely defined dimeric or trimeric starting materials are used.
The table below summarizes key polymerization methods for achieving regioregular polythiophenes from 2,5-dibrominated monomers.
| Polymerization Method | Key Reagent/Catalyst | Mechanism Principle | Typical Regioregularity (HT %) |
| McCullough (GRIM) | i-PrMgCl, Ni(dppp)Cl₂ | Regioselective Grignard formation followed by Ni-catalyzed cross-coupling. cmu.edu | >98% cmu.edu |
| Rieke | Rieke Zinc (Zn*), Ni or Pd catalyst | Regioselective oxidative addition of active zinc to a C-Br bond. acs.org | ~90% acs.org |
| Stille Polycondensation | Organostannane comonomer, Pd catalyst | Step-growth polymerization via iterative Stille cross-coupling. cmu.edu | Variable, can be high |
Influence of Phenyl Substituent and Bromine Atoms on Reactivity
The chemical reactivity of this compound is a direct consequence of the electronic and steric effects exerted by its substituents. beilstein-journals.org
Influence of Bromine Atoms: The two bromine atoms at the C2 and C5 positions have a profound impact on the molecule's reactivity.
Electronic Effects: As electronegative halogens, the bromine atoms exert a strong electron-withdrawing inductive effect. This deactivates the thiophene ring towards electrophilic substitution but, more importantly, it creates electron-deficient carbon centers at the C2 and C5 positions. This electron deficiency makes these positions highly susceptible to oxidative addition by low-valent transition metal catalysts like Pd(0) or Ni(0), which is the crucial first step in cross-coupling reactions. The carbon-bromine bond is also weaker and more reactive in these couplings than a carbon-chlorine bond would be. mdpi.com
Reactivity in Cross-Coupling: The presence of two bromine atoms allows for selective mono- or di-substitution. The C5-Br bond is generally considered more reactive than the C2-Br bond in 3-substituted thiophenes due to reduced steric hindrance from the adjacent C3-substituent, enabling regioselective functionalization. mdpi.com
Influence of the Phenyl Substituent: The phenyl group at the C3 position also plays a critical role in modulating the molecule's reactivity.
Electronic Effects: The phenyl group can exert both inductive and resonance effects. While it is generally considered a weakly deactivating group in electrophilic substitution on benzene, its effect on the thiophene ring is more complex. It can help stabilize intermediates in certain reactions through resonance. msu.edu In hydrodesulfurization reactions, phenyl-substituted thiophenes have been found to be significantly more reactive than thiophene itself. asianpubs.org
Steric Effects: The phenyl group imposes significant steric bulk. This steric hindrance can influence the regioselectivity of reactions, for example, by disfavoring reactions at the adjacent C2 and C4 positions. In polymerization reactions, this steric demand can impact the conformation of the resulting polymer chain, potentially leading to twisting and a reduction in effective conjugation if not controlled. mdpi.com Homolytic phenylation of 2-substituted thiophenes shows that substitution occurs mainly at the 3- and 5-positions, with the ratio influenced by the substituent's nature. rsc.org
Theoretical and Computational Investigations of 2,5 Dibromo 3 Phenylthiophene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of thiophene-based compounds. researchgate.netdergipark.org.tr DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying the geometry, electronic structure, and vibrational frequencies of molecules like 2,5-dibromo-3-phenylthiophene. The B3LYP hybrid functional is a commonly employed method for such calculations. dergipark.org.trdergipark.org.tr
Geometry Optimization and Molecular Structure
To provide a clearer understanding, the following table presents typical bond lengths and angles that could be expected from a DFT optimization of this compound, based on general knowledge of similar structures.
| Parameter | Description | Typical Value |
| C-C (thiophene) | Carbon-carbon bond length within the thiophene (B33073) ring | ~1.38 - 1.44 Å |
| C-S (thiophene) | Carbon-sulfur bond length within the thiophene ring | ~1.72 - 1.75 Å mdpi.com |
| C-Br | Carbon-bromine bond length | ~1.89 - 1.92 Å |
| C-C (inter-ring) | Bond length between the thiophene and phenyl rings | ~1.47 - 1.49 Å |
| C-S-C (thiophene) | Carbon-sulfur-carbon bond angle in the thiophene ring | ~92° - 94° |
| C-C-Br | Carbon-carbon-bromine bond angle | ~125° - 130° |
| Dihedral Angle | Torsional angle between the thiophene and phenyl rings | Varies depending on steric and electronic effects |
This table presents generalized data for illustrative purposes.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides information about the molecule's kinetic stability, with a larger gap generally implying greater stability and lower reactivity. scispace.comtubitak.gov.tr
For this compound, the HOMO is typically localized on the electron-rich thiophene ring and the phenyl group, while the LUMO may be distributed over the entire π-conjugated system, including the bromine atoms. The electron-withdrawing nature of the bromine atoms can lower both the HOMO and LUMO energy levels. The distribution of these orbitals determines the sites of electrophilic and nucleophilic attack. A higher HOMO energy suggests a greater reactivity towards electrophiles, while a lower LUMO energy indicates higher reactivity towards nucleophiles. mdpi.com
Below is a table summarizing the kind of data obtained from FMO analysis.
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO |
| HOMO Distribution | The regions of the molecule where the HOMO is concentrated |
| LUMO Distribution | The regions of the molecule where the LUMO is concentrated |
This table outlines the parameters derived from FMO analysis.
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.com The MEP map displays regions of varying electrostatic potential on the molecular surface. dergipark.org.trdergipark.org.tr Negative potential regions (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. mdpi.com Positive potential regions (usually colored blue) are electron-deficient and are prone to nucleophilic attack. mdpi.com
In this compound, the electron-rich sulfur atom in the thiophene ring and the π-system of the phenyl ring are expected to be regions of negative electrostatic potential. The bromine atoms, due to their electronegativity, create electron-deficient areas, contributing to positive potential regions. The hydrogen atoms of the phenyl ring also typically exhibit positive potential. This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns. mdpi.com
Vibrational Frequency Assignments and Spectroscopic Predictions
DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in its infrared (IR) and Raman spectra. mdpi.com By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the experimentally observed spectral peaks to specific molecular vibrations, such as stretching, bending, and torsional modes. dergipark.org.trdergipark.org.tr This aids in the structural characterization of the molecule. dergipark.org.tr
For this compound, characteristic vibrational frequencies would include C-H stretching and bending modes of the phenyl and thiophene rings, C-C and C-S stretching vibrations within the thiophene ring, and C-Br stretching vibrations. Comparing the calculated vibrational spectrum with the experimental one can confirm the molecular structure obtained from geometry optimization. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. dergipark.org.tr
The following table provides examples of vibrational modes and their predicted frequency ranges.
| Vibrational Mode | Typical Frequency Range (cm-1) |
| C-H Stretching (Aromatic) | 3100 - 3000 |
| C=C Stretching (Aromatic) | 1600 - 1450 |
| C-S Stretching (Thiophene) | 850 - 600 |
| C-Br Stretching | 700 - 500 |
| Ring Bending/Deformation | Below 1000 |
This table illustrates typical vibrational frequency ranges for the specified modes.
Relaxed Potential Energy Surface (PES) Scans for Conformational Analysis
A relaxed Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing a specific geometric parameter, such as a dihedral angle, while allowing all other degrees of freedom to relax to their minimum energy positions. mdpi.comq-chem.com For this compound, a PES scan of the dihedral angle between the thiophene and phenyl rings is particularly informative. researchgate.net
This analysis helps to identify the most stable conformation (the global minimum on the PES) and any other low-energy conformers (local minima). It also reveals the energy barriers to rotation between these conformers. The shape of the PES provides insights into the molecule's flexibility and the likelihood of different conformations existing at a given temperature. The planarity between the two rings is often favored to maximize π-conjugation, but steric hindrance between the atoms on the two rings can lead to a twisted, non-planar ground state conformation.
Conceptual DFT Reactivity Descriptors
Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors derived from the energies of the frontier molecular orbitals. mdpi.comscispace.comtubitak.gov.tr These descriptors offer a quantitative measure of a molecule's propensity to participate in chemical reactions.
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as the negative of the HOMO energy (I ≈ -EHOMO). mdpi.com
Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as the negative of the LUMO energy (A ≈ -ELUMO). mdpi.com
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. mdpi.commdpi.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Softer molecules are more polarizable and reactive.
Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ). mdpi.comjchps.com
These descriptors provide a powerful means to compare the reactivity of different thiophene derivatives and to understand how substituents influence their chemical behavior. For instance, a higher electrophilicity index suggests a greater propensity to accept electrons. mdpi.com
The table below summarizes these conceptual DFT reactivity descriptors.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon electron gain. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | Measure of polarizability and reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to act as an electrophile. |
This table provides a summary of key conceptual DFT reactivity descriptors and their interpretations.
Theoretical and computational chemistry provides powerful tools for predicting and understanding the molecular properties of compounds like this compound. Through methods such as Density Functional Theory (DFT), it is possible to investigate electronic and optical characteristics that are crucial for applications in materials science.
Prediction of Electronic and Optical Properties
Non-Linear Optical (NLO) properties of materials are of significant interest due to their potential applications in optoelectronic technologies, including frequency conversion and optical switching. The NLO response of a molecule is fundamentally linked to its ability to alter its charge distribution under a strong electric field, a property quantified by hyperpolarizability. The first hyperpolarizability (β), a key tensor quantity, characterizes the second-order NLO response at the molecular level.
Computational methods, particularly DFT, are widely used to predict the hyperpolarizability of organic molecules. For a molecule to exhibit a significant NLO response, it often requires a combination of features, such as an extended π-conjugated system and the presence of electron-donating and electron-accepting groups, which create a non-centrosymmetric charge distribution. mdpi.com In π-conjugated systems, the presence of a donor and an acceptor group can enhance the first hyperpolarizability. mdpi.com
To contextualize the potential NLO properties of this compound, the following table presents calculated first hyperpolarizability values for other substituted thiophene derivatives from computational studies.
| Compound | Computational Method | First Hyperpolarizability (β) Value |
|---|---|---|
| 2,5-Dichloro-3,4-bis(4-methoxyphenyl)thiophene | B3LYP/6-31G(d,p) | 2369.73 a.u. |
| 2,5-Dichloro-3,4-bis(4-(trifluoromethyl)phenyl)thiophene | B3LYP/6-31G(d,p) | 1506.69 a.u. |
| 2,5-Dichloro-3,4-di(thiophen-2-yl)thiophene | B3LYP/6-31G(d,p) | 1458.11 a.u. |
Note: The data in this table are for illustrative purposes and represent related thiophene derivatives to provide context for potential NLO properties. These are not values for this compound.
The distribution of the electronic cloud in a molecule is described by its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are the frontier orbitals that primarily govern the molecule's chemical reactivity and its electronic absorption properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and the energy required for an electronic transition.
In molecules with conjugated π-systems like this compound, the HOMO and LUMO are typically π-type orbitals delocalized over the conjugated framework. The phenyl and bromo substituents on the thiophene ring are expected to modulate the energy levels of these frontier orbitals. The electron-withdrawing nature of the bromine atoms can lower the energy of both the HOMO and LUMO, while the phenyl group extends the π-conjugation, which typically decreases the HOMO-LUMO gap. A smaller energy gap suggests that the molecule can be more easily excited, often resulting in absorption of light at longer wavelengths (a red shift). cmu.edu
Electronic transitions in such molecules predominantly involve the excitation of an electron from the HOMO to the LUMO (a π → π* transition). These transitions can be studied computationally using Time-Dependent Density Functional Theory (TD-DFT), which can predict the UV-Visible absorption spectrum. nih.gov The calculated spectrum provides information on the energies and intensities of electronic transitions. For polymers containing thiophene units, the oxidation process corresponds to the removal of an electron from the HOMO level, while reduction involves the addition of an electron to the LUMO. researchgate.net
The table below presents computed HOMO, LUMO, and energy gap values for related thiophene compounds to illustrate the typical electronic parameters for this class of molecules.
| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 3-Phenylthiophene (B186537) | B3LYP/6-311++G(d,p) | -6.02 | -0.95 | 5.07 |
| 2-Cyanothiophene | M06-2X/6-31G(d,p) | -7.21 | -2.01 | 5.20 |
| 3-Cyanothiophene | M06-2X/6-31G(d,p) | -7.30 | -2.03 | 5.27 |
Note: The data in this table are for illustrative purposes and represent related thiophene derivatives to provide context for potential electronic properties. These are not values for this compound.
Derivatization and Functionalization Strategies for 2,5 Dibromo 3 Phenylthiophene
Introduction of Electron-Withdrawing and Electron-Donating Groups
The electronic properties of the 3-phenylthiophene (B186537) core can be finely tuned by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). This functionalization is critical for tailoring the material's energy levels, charge transport characteristics, and ultimately, its performance in devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The introduction of such groups can significantly influence the intramolecular charge transfer characteristics of the resulting molecules.
Nitro Group Functionalization (e.g., 2,5-Dibromo-3,4-dinitrothiophene (B14878) as an analogue)
The introduction of nitro groups, potent electron-withdrawing moieties, onto the thiophene (B33073) ring dramatically alters its electronic landscape. While direct nitration of 2,5-dibromo-3-phenylthiophene is not widely reported, the analogue 2,5-dibromo-3,4-dinitrothiophene showcases the impact of such functionalization. ossila.com In this analogue, the two nitro groups at the 3 and 4-positions render the thiophene core highly electron-deficient. ossila.com
These nitro groups can be subsequently reduced to amino groups, providing a versatile handle for further chemical modifications, such as the formation of thienopyrazines and thieno[3,4-b]thiadiazoles. ossila.com These resulting heterocyclic systems are of significant interest for creating materials with low band gaps, a desirable characteristic for applications in organic solar cells and photodetectors. ossila.com For instance, materials derived from 2,5-dibromo-3,4-dinitrothiophene have been utilized in the synthesis of hole-transporting materials that have achieved high power conversion efficiencies in perovskite solar cells. ossila.com
Nitrile Group Functionalization (e.g., 2,5-Dibromo-3-thiophenecarbonitrile as an analogue)
The nitrile group (–CN) is another important electron-withdrawing group that can be incorporated into the thiophene framework. In an analogous fashion to nitro functionalization, the synthesis of 2,5-dibromo-3-thiophenecarbonitrile provides insight into the methodologies and effects of introducing a nitrile group. The electron-withdrawing nature of the nitrile group deactivates the thiophene ring towards electrophilic substitution.
The synthesis of such compounds can be achieved through methods like the direct bromination of 3-cyanothiophene, where the nitrile group directs the bromination to the alpha positions (C2 and C5). Palladium-catalyzed cyanation of 2,5-dibromothiophene (B18171) is another route to introduce the nitrile functionality. The nitrile group itself can serve as a synthetic handle for further transformations or be utilized for its electronic properties in the final material. The linear geometry of the nitrile group has been exploited in directing C-H activation reactions, allowing for further functionalization at specific positions on the aromatic ring. nih.gov
Aldehyde Group Introduction (e.g., 5-Phenylthiophene-2-carbaldehyde (B91291) as an analogue)
The introduction of an aldehyde group (–CHO) provides a reactive site for a multitude of subsequent chemical reactions, including condensations and reductions. ontosight.aichemguide.co.uk While direct formylation of this compound presents challenges, the analogue 5-phenylthiophene-2-carbaldehyde demonstrates the utility of this functional group. ontosight.ai The aldehyde group is a carbonyl group bonded to a hydrogen atom and a carbon atom of the thiophene ring. britannica.comchemicals.co.uk
The IUPAC nomenclature for aldehydes uses the suffix "-al". libretexts.org For instance, a common precursor for introducing an aldehyde functionality involves the reduction of a cyano group. ucm.es This transformation highlights a synthetic pathway to access aldehyde-functionalized thiophenes. The aldehyde group can then be used to build more complex molecular architectures, making it a valuable functional group in the synthesis of organic electronic materials. ontosight.ai
Arylation and Alkylation at Thiophene Ring Positions via Cross-Coupling
The bromine atoms at the 2- and 5-positions of this compound are ideal handles for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. mdpi.com These reactions are powerful tools for forming new carbon-carbon bonds, enabling the introduction of various aryl and alkyl substituents onto the thiophene core. mdpi.comaau.edu.et This strategy is fundamental to the synthesis of conjugated polymers and complex organic molecules with tailored electronic and optical properties.
A study on the Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids demonstrated the synthesis of a range of 5-aryl-2-bromo-3-hexylthiophene derivatives in moderate to good yields. mdpi.comresearchgate.net The reaction conditions, including the choice of palladium catalyst, base, and solvent, were found to significantly influence the reaction outcome. mdpi.comnih.gov For example, using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane (B91453)/water solvent system at 90 °C proved effective for these transformations. mdpi.comnih.gov The electronic nature of the substituents on the arylboronic acid also impacted the reaction yields. mdpi.com This methodology allows for the creation of a diverse library of 3-phenylthiophene derivatives with different aryl groups at the 5-position, each potentially exhibiting unique properties. mdpi.com Further extension to double Suzuki cross-coupling reactions allows for the synthesis of 2,5-diaryl-3-hexylthiophene derivatives. nih.gov
| Reactant 1 | Reactant 2 (Arylboronic Acid) | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Bromo-3-hexyl-5-(4-methylphenyl)thiophene | 70 | researchgate.net |
| 2,5-Dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Bromo-5-(4-methoxyphenyl)-3-hexylthiophene | 68 | researchgate.net |
| 2,5-Dibromo-3-hexylthiophene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Bromo-5-(4-chlorophenyl)-3-hexylthiophene | 77 | researchgate.net |
| 2,5-Dibromo-3-hexylthiophene | 3-Acetylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Bromo-3-hexyl-5-(3-acetylphenyl)thiophene | 72 | researchgate.net |
Strategies for Controlling Side-Chain Density and Stereochemistry
In the context of polythiophenes derived from monomers like this compound, controlling the density and stereochemistry of side chains is crucial for manipulating the polymer's morphology and, consequently, its electronic properties. nih.govqmul.ac.ukacs.org Side chains are essential for ensuring solubility and processability of the resulting polymers. aau.edu.et
Side-Chain Density: The density of side chains along the polythiophene backbone significantly influences the polymer's ability to self-assemble into ordered structures. acs.orgnist.gov A lower side-chain density can, in some cases, lead to improved charge carrier mobility by allowing for closer π-stacking of the polymer backbones. nih.govqmul.ac.ukacs.org However, it can also result in poorer film morphology and alignment. nih.govqmul.ac.ukacs.org Therefore, optimizing the side-chain density is a key strategy for enhancing the performance of polythiophene-based materials in applications like thermoelectrics. nih.govqmul.ac.ukacs.org This can be achieved by copolymerizing substituted and unsubstituted thiophene monomers. qmul.ac.uk
Stereochemistry: The control of stereochemistry, particularly in the side chains, can introduce chirality into the polymer, leading to unique chiroptical properties and potentially influencing the supramolecular organization. researchgate.net The synthesis of monomers with chiral side chains is a primary strategy for achieving this. nih.govrsc.org For instance, introducing a substituent with a stereogenic center at the 3-position of the thiophene ring allows for the preparation of chiral polythiophenes. nih.gov The polymerization method can also play a role in the final stereochemical outcome of the polymer. rsc.org While direct control over the stereochemistry during the polymerization of this compound itself is not a primary focus, the principles established for other 3-substituted thiophenes are applicable. The development of catalytic systems that can achieve stereoselective functionalization of alkenes, for example, highlights the broader efforts in controlling stereochemistry in organic synthesis. nih.gov
Applications of 2,5 Dibromo 3 Phenylthiophene As a Monomer and Building Block for Functional Materials
Conducting and Semiconducting Polymers
2,5-Dibromo-3-phenylthiophene serves as a critical building block for the creation of conducting and semiconducting polymers. The bromine atoms at the 2- and 5-positions are highly reactive sites for cross-coupling reactions, which are fundamental to constructing the extended π-conjugated systems necessary for charge transport.
Polythiophenes and Poly(3-substituted thiophenes) (P3HT analogues)
Polythiophenes are a major class of conducting polymers, and the introduction of a phenyl group at the 3-position, as in poly(3-phenylthiophene), offers a route to modify the polymer's properties. The phenyl substituent can influence the polymer's solubility, morphology, and electronic characteristics.
The arrangement of the substituted thiophene (B33073) units in the polymer chain, known as regioregularity, has a profound impact on the material's properties. Regioregular polymers, specifically those with a high percentage of head-to-tail (HT) couplings, tend to have more ordered structures, leading to enhanced electronic and optical performance compared to their regiorandom counterparts. cmu.edunih.gov
Several synthetic methods can be employed to polymerize this compound. Dehalogenative polycondensation using methods like the Yamamoto protocol, which often involves a nickel catalyst, can produce poly(3-phenylthiophene). However, this method, starting from the dibrominated monomer, typically results in a regiorandom polymer. mdpi.com
To achieve a high degree of regioregularity, methods like the McCullough and Rieke polymerizations are often utilized. The McCullough method involves the regiospecific generation of a Grignard reagent from a 2-bromo-3-substituted thiophene, which is then polymerized. cmu.edu A modification of this, the Grignard Metathesis (GRIM) method, starts with the 2,5-dibromo-substituted thiophene and uses a Grignard reagent to initiate a magnesium-bromine exchange, followed by nickel-catalyzed polymerization. cmu.edu This approach has been successful in producing highly regioregular poly(3-alkylthiophenes) and can be applied to 3-phenylthiophene (B186537) derivatives.
The Rieke method involves the use of highly reactive "Rieke zinc" (Zn*). When this compound reacts with Rieke zinc, it can form a mixture of organozinc intermediates. cmu.edu The subsequent polymerization, when catalyzed by specific nickel catalysts like Ni(dppe)Cl2, can proceed with high regioselectivity, favoring the formation of head-to-tail linkages. nih.govcmu.edu For instance, the reaction of this compound with Rieke zinc can lead to a mixture of regioisomers, but the choice of catalyst can significantly influence the final polymer's regioregularity. cmu.edu
| Polymerization Method | Starting Monomer | Typical Regioregularity | Catalyst Example |
| Yamamoto Polycondensation | This compound | Regiorandom | Ni(COD)₂ |
| McCullough Method | 2-Bromo-3-phenylthiophene | High (HT) | Ni(dppp)Cl₂ |
| GRIM Method | This compound | High (HT) | Ni(dppp)Cl₂ |
| Rieke Method | This compound | High (HT) | Ni(dppe)Cl₂ |
This table provides a summary of common polymerization methods for synthesizing poly(3-substituted thiophenes) and their typical outcomes in terms of regioregularity.
The molecular weight and polydispersity index (PDI) of a polymer are crucial parameters that affect its processability and performance in devices. For polythiophenes, a higher molecular weight is often associated with better film-forming properties and improved mechanical integrity. A low PDI indicates a more uniform polymer chain length, which can lead to more consistent material properties.
In Grignard Metathesis (GRIM) polymerization of 2,5-dibromo-3-alkylthiophenes, the molecular weight of the resulting polymer can be controlled by adjusting reaction conditions such as the reaction temperature and the amount of catalyst used. researchgate.net For example, in the synthesis of poly(3-hexylthiophene), increasing the reaction temperature has been shown to lead to higher molecular weights. researchgate.net This principle can be extended to the polymerization of this compound, although the steric and electronic effects of the phenyl group may necessitate adjustments to the reaction conditions to achieve desired molecular weights. escholarship.org For instance, elevated temperatures for both the metal-halogen exchange and polymerization steps might be required to obtain a satisfactory polymer yield and molecular weight for poly(3-(4-n-octyl)phenylthiophene). escholarship.org
Gel permeation chromatography (GPC) is a standard technique used to determine the molecular weight and PDI of polymers. For example, a poly(3,3'-dialkylsulfanyl-2,2'-bithiophene) was found to have a number average molecular weight (Mn) of approximately 3600 with a PDI of 1.15, indicating a relatively narrow distribution of polymer chain lengths. acs.org
Copolymerization of this compound with other monomers is a powerful strategy to create new materials with tailored properties. By combining different monomer units in the polymer backbone, it is possible to fine-tune the electronic band gap, solubility, and charge transport characteristics of the resulting copolymer.
For example, this compound derivatives can be copolymerized with other thiophene-based monomers, fluorene (B118485) derivatives, or electron-deficient units to create donor-acceptor copolymers. mdpi.com Stille and Suzuki coupling reactions are commonly employed for such copolymerizations. In a Stille coupling, an organotin compound is coupled with an organohalide in the presence of a palladium catalyst. mdpi.com Similarly, Suzuki coupling involves the reaction of an organoboron compound with an organohalide, also catalyzed by palladium. mdpi.com
An example of copolymerization is the reaction of a dibrominated thiophene monomer with a distannylated comonomer via a Pd-catalyzed Stille polycondensation reaction. mdpi.com This approach allows for the creation of alternating copolymers with a well-defined structure.
| Copolymerization Reaction | Comonomer Type | Catalyst System | Resulting Polymer Type |
| Stille Coupling | Organotin (e.g., 2,5-bis(tributylstannyl)thiophene) | Palladium-based (e.g., Pd(PPh₃)₄) | Alternating Copolymer |
| Suzuki Coupling | Organoboron (e.g., thiophene-2,5-diboronic acid) | Palladium-based (e.g., Pd(PPh₃)₄) | Alternating Copolymer |
This table illustrates common cross-coupling reactions used for the copolymerization of dibrominated thiophenes.
Control of Polymer Molecular Weight and Polydispersity
Thiophene-Based Conjugated Polymer Systems
This compound is a versatile building block for a wide range of thiophene-based conjugated polymer systems beyond simple homopolymers. Its ability to undergo cross-coupling reactions allows for its incorporation into more complex polymer architectures.
These systems often involve the combination of electron-rich and electron-deficient units to create donor-acceptor polymers. The 3-phenylthiophene unit can act as the donor component. For instance, it can be copolymerized with electron-accepting monomers to tune the optoelectronic properties of the final material. chalmers.se
Furthermore, this compound can be used to synthesize precursors for more complex fused-ring systems. The phenyl group can be further functionalized to create monomers that lead to polymers with specific functionalities, such as pendant groups for improved solubility or self-assembly.
Development of Low Band Gap Polymers
A significant area of research in organic electronics is the development of low band gap polymers, which can absorb a broader range of the solar spectrum, making them suitable for applications in organic photovoltaics (OPVs). escholarship.org The incorporation of this compound and its derivatives into polymer backbones is a key strategy for lowering the band gap.
The electronic properties of the 3-phenylthiophene unit can be modified by introducing electron-donating or electron-withdrawing substituents on the phenyl ring. This allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer, which in turn determines the band gap.
One approach to creating low band gap polymers is to copolymerize an electron-rich donor monomer with an electron-deficient acceptor monomer. In this context, a 3-phenylthiophene derivative can serve as the donor. By pairing it with a strong acceptor unit, the resulting intramolecular charge transfer can significantly lower the polymer's band gap. chalmers.se For example, polymers incorporating strong electron-donating and electron-accepting moieties into a conjugated backbone have been shown to exhibit low band gaps of around 1.10 eV. researchgate.net
Organic Electronic Devices
Organic Photovoltaic (OPV) Devices and Organic Solar Cells
In the field of organic photovoltaics, this compound is a crucial precursor for synthesizing donor-acceptor (D-A) conjugated polymers. These polymers form the active layer of OPV devices, where they absorb sunlight to generate excitons (electron-hole pairs). scholaris.ca The strategic copolymerization of electron-donating units, derived from monomers like this compound, with electron-accepting units allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This energy level engineering is critical for efficient charge separation at the donor-acceptor interface and for achieving a high open-circuit voltage (Voc) in the solar cell. uni-bayreuth.deossila.com
Research has demonstrated the synthesis of various polymers for OPV applications starting from this dibrominated monomer. For instance, copolymers incorporating benzo[c] thiadiazole or thieno[3,4-b]pyrazine (B1257052) as the acceptor unit have been developed. chalmers.se The introduction of different side chains, such as octyl groups on the phenyl ring of the monomer, enhances the solubility and processability of the resulting polymers, which is essential for fabricating large-area devices from solution. rsc.orgchalmers.se The performance of these materials in solar cells is often evaluated in a bulk heterojunction (BHJ) configuration, where the polymer is blended with a fullerene derivative (like PCBM) or a non-fullerene acceptor. scholaris.camdpi.com
One study detailed the synthesis of poly(3-(4-n-octyl)phenylthiophene) (POPT) and related terthiophene copolymers. rsc.org While specific device performance for POPT wasn't the focus, the study highlighted the synthetic versatility originating from the 2,5-dibromo-3-(4-n-octyl)phenylthiophene monomer. Another research effort synthesized and characterized four low bandgap polymers for solar cells, achieving a power conversion efficiency (PCE) of 1.08% for one of the polymers when blended with sigmaaldrich.comPCBM. chalmers.se
Table 1: Performance of OPV Devices Based on Polymers Derived from Thiophene Monomers
| Polymer/Device Structure | Acceptor | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Power Conversion Efficiency (PCE) [%] | Source(s) |
| P1DB | sigmaaldrich.comPCBM | 0.91 | 3.36 | 1.08 | chalmers.se |
| P2:PC61BM | PC61BM | Not Specified | Not Specified | 2.73 | mdpi.com |
| P4a:PC61BM | PC61BM | Not Specified | Not Specified | 2.72 | mdpi.com |
| P4b:PC61BM | PC61BM | Not Specified | Not Specified | 2.76 | mdpi.com |
Organic Light-Emitting Diodes (OLEDs)
This compound also serves as a building block for materials used in organic light-emitting diodes (OLEDs). ossila.com In OLEDs, an organic emissive layer is sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layer, where they recombine to form excitons that subsequently decay radiatively, emitting light. The properties of the emissive material, such as its bandgap and photoluminescence quantum yield, determine the color and efficiency of the OLED.
Polymers derived from this compound can be engineered to have low band gaps, which is desirable for creating emitters in the visible and near-infrared regions. The π-conjugated backbone of these polymers facilitates charge transport, while the side groups can be modified to prevent aggregation-caused quenching of luminescence, thereby improving device efficiency. Thiophene-based oligomers and polymers, including those with phenyl substituents, are a significant class of materials for OLED applications due to their high stability and tunable electronic properties. ossila.comrsc.org For example, thiophene/phenylene co-oligomers have been synthesized and shown to be highly luminescent, making them suitable for use as the active layer in light-emitting devices. acs.org
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of organic electronics, acting as switches and amplifiers. The performance of an OFET is largely dependent on the charge carrier mobility of the semiconductor material used in its active channel. this compound is used to synthesize conjugated polymers and oligomers that serve as the p-type (hole-transporting) or n-type (electron-transporting) semiconductor in OFETs. ossila.com
The ability to form well-ordered, crystalline thin films is crucial for achieving high charge mobility. The phenyl group in this compound can promote intermolecular π-π stacking, which facilitates charge hopping between polymer chains. By controlling the polymerization process and subsequent film deposition, materials with desirable morphology for efficient charge transport can be obtained. uni-bayreuth.de A series of soluble phenylene-thiophene oligomers, synthesized using Stille coupling reactions with precursors derived from 2,5-dibromothiophene (B18171), have been investigated for OFET applications. ossila.com These materials demonstrate the principle of tuning the length of the conjugated backbone to optimize device performance. ossila.com Similarly, fluorination of thiophene-based polymers, a strategy applicable to derivatives of this compound, has been shown to enhance charge mobility and improve the performance of OFETs. ossila.com
Table 2: OFET Performance of Thiophene-Based Materials
| Material | Deposition Method | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio | Source(s) |
| dH-PTTP (2) | Vacuum-evaporated | 1.1 x 10-3 | 105 | ossila.com |
| dH-PT3P (3) | Vacuum-evaporated | 2.0 x 10-3 | 105 | ossila.com |
| dH-PT4P (4) | Vacuum-evaporated | 2.0 x 10-2 | 106 | ossila.com |
| dH-PTPTP (5) | Vacuum-evaporated | 0.08 - 0.12 | 106 | ossila.com |
Small Molecule Photodetectors (SMPDs)
Small molecule photodetectors (SMPDs) are devices that convert light signals into electrical signals. Materials derived from thiophene-based monomers are promising candidates for the active layer in these devices. Research has shown that derivatives of this compound can be used to synthesize materials for high-performance photodetectors.
For example, small molecules based on thieno[3,4-b]thiadiazole, which can be synthesized from the related monomer 2,5-dibromo-3,4-dinitrothiophene (B14878), have been used in SMPDs. scispace.com These devices have demonstrated high detectivity, a key performance metric for photodetectors. One such device achieved a detectivity of 5.0 × 10¹¹ Jones at a wavelength of 800 nm. scispace.com Furthermore, by using a very thin silver electrode, these photodetectors could be made semi-transparent, with an average transmittance of 45% in the visible spectrum, opening up possibilities for applications in transparent electronics. scispace.com
Electrochromic Devices
Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical potential. This property is utilized in applications like smart windows, displays, and camouflage coatings. cmu.eduossila.com Polythiophenes, including those synthesized from this compound, are well-known for their electrochromic behavior. cmu.edumdpi.com
The change in color arises from the reversible oxidation and reduction (doping and de-doping) of the conjugated polymer backbone. In its neutral state, the polymer has a specific absorption spectrum, but upon oxidation, it forms polarons and bipolarons, leading to new absorption bands at lower energies and thus a different color. cmu.edu For example, a polymer that is colored in its neutral state can become highly transparent in the visible region upon oxidation. cmu.edu The versatility of thiophene chemistry allows for the synthesis of polymers that can switch between various colors, making them suitable for multi-color electrochromic devices. mdpi.com
Conductivity-Based Sensors
The electrical conductivity of conjugated polymers like polythiophene is highly sensitive to their environment. Exposure to certain chemical species can alter the polymer's doping level, leading to a measurable change in its conductivity. This principle is the basis for conductivity-based chemical sensors. mdpi.commdpi.com Thiophene-based materials derived from monomers like this compound are excellent candidates for these applications. mdpi.com
These sensors can be designed to detect a wide range of analytes, including volatile organic compounds and ions. The selectivity and sensitivity of the sensor can be tuned by modifying the chemical structure of the polymer, for instance, by introducing specific functional groups onto the thiophene ring or its substituents. mdpi.com The ability to process these polymers into thin films makes it easy to integrate them into electronic sensor arrays, sometimes referred to as "artificial noses". cmu.edu
Advanced Materials Science and Engineering Applications
The unique molecular architecture of this compound, characterized by a π-conjugated thiophene ring flanked by reactive bromine atoms and a stabilizing phenyl group, positions it as a valuable precursor in the field of advanced materials. Its utility spans across several high-technology areas, where it serves as a fundamental component in the construction of materials with tailored electronic and optical properties.
Design and Synthesis of Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are crucial for a range of photonic applications, including optical switching, frequency conversion, and data storage. The development of organic NLO materials has been a significant area of research due to their large NLO responses, fast switching times, and synthetic versatility. Thiophene-containing compounds are particularly promising candidates for NLO applications owing to their extended π-conjugation, which facilitates intramolecular charge transfer—a key requirement for second and third-order non-linearity.
While direct studies on the NLO properties of this compound are not extensively documented, research on structurally similar compounds underscores the potential of this molecular scaffold. For instance, derivatives of 3,4-biaryl-2,5-dichlorothiophene, synthesized via Suzuki cross-coupling reactions, have been investigated for their NLO properties. mdpi.com These studies have shown that by extending the conjugation length and incorporating donor-acceptor groups, significant first hyperpolarizability (βo) values can be achieved. mdpi.com The this compound molecule provides a foundational structure that can be functionalized to create sophisticated NLO chromophores. The phenyl group at the 3-position can be modified with electron-donating or -withdrawing substituents, and the bromine atoms at the 2- and 5-positions serve as reactive handles for coupling with other aromatic systems, thereby extending the π-conjugation and enhancing NLO effects. mdpi.comcapes.gov.br
Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in predicting the NLO response of thiophene-based molecules. mdpi.comnih.gov These computational methods allow for the rational design of molecules with optimized NLO properties by evaluating parameters like frontier molecular orbital energies and the first hyperpolarizability. The synthesis of such materials often involves palladium-catalyzed cross-coupling reactions, like the Suzuki or Stille reactions, to link the this compound core with other functional moieties. mdpi.comacs.org
Table 1: Examples of Thiophene-Based Derivatives and their NLO Investigation
| Compound Class | Synthetic Method | Key Findings |
| 3,4-Biaryl-2,5-dichlorothiophenes | Suzuki Cross-Coupling | Significant first hyperpolarizability (βo) values were found for derivatives with extended conjugation. mdpi.com |
| Thiophene/Phenylene-Based Oligomers | Z-scan Technique | Exhibit considerable two-photon absorption (2PA) with multiple allowed states. capes.gov.br |
| Donor-Acceptor Substituted Oligothiophenes | Stille Cross-Coupling | Enhanced nonlinear optical properties and thermal stability. mdpi.com |
Development of Hole-Transporting Materials
Hole-transporting materials (HTMs) are integral components of various organic electronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). An ideal HTM should possess high hole mobility, appropriate energy levels (HOMO/LUMO) for efficient charge injection and transport, and good thermal and morphological stability. Thiophene-based compounds have been extensively explored for this purpose due to their excellent charge transport characteristics. rsc.org
The this compound scaffold is a promising starting point for the synthesis of novel HTMs. While research on this specific compound is emerging, studies on related derivatives highlight the potential. For example, a small molecule based on a 2,3-diphenylthieno[3,4-b]pyrazine (B14390687) core, which can be synthesized from 2,5-dibromo-3,4-dinitrothiophene, has demonstrated effectiveness as a hole-transporting material in perovskite solar cells, achieving high power conversion efficiencies. ossila.com This indicates that the core thiophene structure, when appropriately functionalized, can facilitate efficient hole transport.
The design strategy for developing HTMs from this compound involves its use as a central building block, which can be extended through cross-coupling reactions to create larger, often star-shaped or dendritic, molecules. These reactions allow for the introduction of donor moieties, such as triarylamines, which are known to enhance hole-transporting properties. The phenyl group on the thiophene ring can also be functionalized to fine-tune the electronic properties and solubility of the final material. DFT studies are often employed to predict the HOMO energy levels and hole mobility of newly designed HTMs, providing guidance for synthetic efforts. rsc.org
Table 2: Performance of a Thiophene-Derivative-Based Hole-Transporting Material
| HTM Derivative | Device Application | Key Performance Metric |
| DPTP-4D | Perovskite Solar Cells (n-i-p planar) | Power Conversion Efficiency (PCE) of 20.18% ossila.com |
Utilization as a Versatile Building Block in Complex Organic Synthesis
The true strength of this compound in materials science lies in its role as a versatile building block for the synthesis of more complex organic molecules and polymers. The two bromine atoms at the 2- and 5-positions of the thiophene ring are highly reactive sites for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. These reactions enable the formation of new carbon-carbon bonds, allowing for the construction of a wide array of functional materials.
In the synthesis of conductive polymers, this compound can undergo polymerization through reactions like Yamamoto or Grignard Metathesis (GRIM) polymerization. mdpi.comscispace.com These methods lead to the formation of poly(3-phenylthiophene)s, which are of interest for applications in organic electronics. The phenyl substituent at the 3-position influences the solubility and processing characteristics of the resulting polymer, as well as its electronic properties.
The Suzuki cross-coupling reaction is a particularly powerful tool for functionalizing this compound. By reacting it with various arylboronic acids, a diverse range of biaryl-thiophene derivatives can be synthesized. mdpi.comnih.gov These reactions can be performed selectively at one of the bromine positions or as a double coupling to introduce two different or identical aryl groups. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields of the desired products. mdpi.comnih.gov For instance, the use of Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a solvent like 1,4-dioxane (B91453) has been shown to be effective for the Suzuki coupling of similar 2,5-dibromothiophene derivatives. mdpi.com
Stille coupling, which utilizes organotin reagents, is another important reaction for the derivatization of this compound. rsc.org This method is often used in the synthesis of oligothiophenes and other conjugated systems where precise control over the molecular structure is required. acs.org The versatility of these cross-coupling reactions makes this compound a key intermediate in the synthesis of materials for organic photovoltaics (OPVs), OLEDs, and organic field-effect transistors (OFETs).
Table 3: Common Cross-Coupling Reactions Utilizing this compound and its Analogs
| Reaction Name | Key Reagents | Typical Products |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Biaryl-thiophenes, Poly(phenylthiophene)s mdpi.comnih.gov |
| Stille Coupling | Organotin reagents (e.g., aryl-Sn(Bu)₃), Pd catalyst | Aryl-substituted thiophenes, Oligothiophenes acs.org |
| Negishi Coupling | Organozinc reagents, Pd or Ni catalyst | Aryl- or alkyl-substituted thiophenes |
| Grignard Metathesis (GRIM) | Grignard reagent, Ni catalyst (e.g., Ni(dppp)Cl₂) | Regioregular poly(3-phenylthiophene)s mdpi.com |
Structure Property Relationships in Materials Derived from 2,5 Dibromo 3 Phenylthiophene
Influence of Substituent Electronic Effects on Opto-Electronic Properties
The electronic nature of substituents on the phenyl ring of 3-phenylthiophene (B186537) derivatives significantly impacts the opto-electronic properties of the resulting polymers. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the polymer backbone, thereby influencing key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org
For instance, theoretical studies on 3-phenylthiophene derivatives with different functional groups on the phenyl ring—specifically 3-(4-fluorophenyl)thiophene (B192847) (FPT), 3-(4-nitrophenyl)thiophene (B13175914) (NPT), and 3-(4-cyanophenyl)thiophene (CPT)—have shown that these substituents affect the molecule's π-conjugated structure. nih.gov Calculations indicate that NPT possesses the highest degree of π-conjugation due to the electron-withdrawing nature of the nitro group, which leads to a more planar structure between the thiophene (B33073) and phenyl rings. nih.gov This increased planarity facilitates electron delocalization along the polymer backbone, a crucial factor for efficient charge transport. cmu.edu
Furthermore, the electronic effects of substituents directly influence the HOMO-LUMO energy gap, which in turn dictates the polymer's absorption and emission properties. gazi.edu.tr Electron-withdrawing groups generally lower both the HOMO and LUMO levels, while electron-donating groups tend to raise them. This tunability is essential for designing materials with specific light absorption or emission characteristics for applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
A study on poly[3-(4-n-alkyl)phenylthiophene]s (PAPTs) demonstrated that modifications to the alkyl side-chain length, while not directly on the phenyl ring, can also influence electronic properties by affecting the polymer's packing structure and HOMO level, thereby impacting the open-circuit voltage (Voc) and power conversion efficiency (PCE) in solar cells. kaist.ac.kr
The following table summarizes the calculated dihedral angles and HOMO-LUMO gaps for FPT, NPT, and CPT, illustrating the influence of different substituents.
| Compound | Substituent | Dihedral Angle (°) | HOMO-LUMO Gap (eV) |
| 3-(4-fluorophenyl)thiophene (FPT) | -F | 35.73 | 5.14 |
| 3-(4-nitrophenyl)thiophene (NPT) | -NO2 | 29.50 | 4.17 |
| 3-(4-cyanophenyl)thiophene (CPT) | -CN | 32.15 | 4.65 |
Data sourced from theoretical calculations at the B3LYP/6-311++G(d,p) level. nih.gov
Impact of Regioregularity on Polymer Performance
Regioregularity, the specific orientation of monomer units within a polymer chain, is a critical factor determining the performance of poly(3-substituted)thiophenes. For polymers derived from asymmetric monomers like 3-phenylthiophene, different coupling possibilities exist, leading to head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) linkages. cmu.edu
The synthesis of regioregular poly(3-alkylthiophenes) (rr-P3ATs) with well-defined coupling between the 2 and 5 positions of the thiophene ring has been shown to eliminate structural ambiguities and maximize performance in optoelectronic applications. researchgate.net Studies comparing regioregular and regiorandom polymers have consistently demonstrated that the former exhibit higher crystallinity, enhanced charge carrier mobility, and improved performance in devices such as organic field-effect transistors (OFETs) and polymer solar cells. acs.org
For example, in a study of diketopyrrolopyrrole-based polymers, the regioregular isomer showed superior photovoltaic performance compared to its regiorandom counterpart. acs.org Similarly, the development of synthetic methods to produce highly regioregular poly(3-alkylthiophenes) has been a key factor in advancing the field of organic electronics. cmu.edu
Tuning of Optical Band Gaps and Absorption Spectra
The ability to tune the optical band gap and absorption spectra of materials derived from 2,5-Dibromo-3-phenylthiophene is crucial for their application in various optoelectronic devices. The optical band gap determines the range of the electromagnetic spectrum that the material can absorb or emit light from.
Several strategies can be employed to tune these properties:
Substituent Effects: As discussed previously, the electronic nature of substituents on the phenyl group can modify the HOMO and LUMO energy levels, thereby altering the band gap. Electron-donating groups tend to decrease the band gap, leading to a red-shift in the absorption spectrum, while electron-withdrawing groups can have the opposite effect.
Polymer Backbone Structure: The structure of the polymer backbone itself plays a significant role. Introducing different co-monomers in an alternating fashion with the 3-phenylthiophene unit can effectively tune the electronic properties. For instance, the development of donor-acceptor (D-A) copolymers is a well-established strategy to reduce the optical band gap. uni-bayreuth.de
Regioregularity: A higher degree of regioregularity leads to a more planar polymer backbone and extended π-conjugation, which generally results in a smaller band gap and a red-shifted absorption spectrum. cmu.edu
Molecular Engineering: The synthesis of novel monomers and polymers with specifically designed structures allows for precise control over the optical properties. For example, thieno[3,2-b]thiophene-based polymers have been shown to have tunable band gaps ranging from 1.46 to 1.92 eV, achieved through variations in side groups and backbone structure. pkusz.edu.cn
The following table presents the optical band gaps of various polymers, highlighting the effect of different structural modifications.
| Polymer | Structural Feature | Optical Band Gap (eV) |
| Regiorandom poly(3-dodecylthienylenevinylene) | Primarily regiorandom | ~1.7 |
| Regioregular poly(3-dodecylthienylenevinylene) | Highly regioregular | 1.46 |
| Poly(3-(4-n-butyl)phenylthiophene) (PBPT) | Butyl side chain | 2.39 |
| Poly(3-(4-n-hexyl)phenylthiophene) (PHPT) | Hexyl side chain | 2.39 |
| Poly(3-(4-n-octyl)phenylthiophene) (POPT) | Octyl side chain | 2.39 |
| Poly(3-(4-n-decyl)phenylthiophene) (PDPT) | Decyl side chain | 2.39 |
| P(TDPPPy-T)-reg | Regioregular D-A copolymer | 1.49 |
| P(TDPPPy-T)-ran | Regiorandom D-A copolymer | 1.49 |
Data sourced from multiple studies. researchgate.netacs.orgrsc.org
Correlation between Molecular Structure and Charge Carrier Mobility in Semiconducting Materials
Charge carrier mobility, a measure of how quickly charges can move through a material, is a key performance metric for organic semiconductors. The molecular structure of materials derived from this compound has a profound impact on this property.
Key structural factors influencing charge carrier mobility include:
π-Conjugation and Planarity: A highly conjugated and planar polymer backbone is essential for efficient intramolecular charge transport along the chain. cmu.edu As discussed, regioregularity plays a crucial role in achieving this planarity.
Intermolecular Interactions and Packing: In the solid state, intermolecular charge hopping between adjacent polymer chains is often the dominant charge transport mechanism. The strength of these interactions, primarily π-π stacking, is highly dependent on the molecular packing. acs.org A more ordered, crystalline structure with close π-π stacking distances generally leads to higher charge carrier mobility. acs.org
Side-Chain Engineering: The nature and length of side chains can influence both the solubility of the polymer and its solid-state morphology. While long, flexible side chains can improve processability, they can also disrupt close packing and hinder intermolecular charge transport. kaist.ac.kr Conversely, carefully designed side chains can promote favorable packing arrangements.
Substituent Effects: The polarity of end groups or side chains can affect charge carrier mobility. For instance, in a study of biphenyl-bithiophene derivatives, the effective mobility was found to decrease with increasing polarity of the end groups. researchgate.net
A study of regioregular poly[3-(4-n-alkyl)phenylthiophene]s (PAPTs) with varying alkyl chain lengths showed a clear correlation between the side-chain length and the hole mobility in the resulting devices. This highlights the delicate balance required between processability and electronic performance. rsc.org
The following table shows the hole mobilities for a series of PAPT-based devices.
| Polymer | Alkyl Chain Length | Hole Mobility (cm²/Vs) |
| PBPT | Butyl | 1.1 x 10⁻³ |
| PHPT | Hexyl | 2.5 x 10⁻³ |
| POPT | Octyl | 1.8 x 10⁻³ |
| PDPT | Decyl | 1.3 x 10⁻³ |
Data for PAPT:PCBM blend films. rsc.org
Relationship between Molecular Packing Structure and Device Performance
The performance of electronic devices fabricated from materials derived from this compound is inextricably linked to the molecular packing structure in the solid state. The arrangement of molecules determines the efficiency of charge transport, light absorption, and charge separation at interfaces. gazi.edu.tr
In organic field-effect transistors (OFETs), a high degree of crystallinity and well-ordered molecular packing are crucial for achieving high charge carrier mobilities. acs.org For instance, the crystal structures of oligothiophenes can be classified into high-temperature (HT) and low-temperature (LT) phases. The HT phase, with its more favorable molecular packing for intermolecular orbital overlap, exhibits significantly higher hole mobility than the LT phase. acs.org
In organic photovoltaics (OPVs), the morphology of the active layer, which is a blend of a donor polymer and an acceptor material, is critical for device efficiency. The ideal morphology consists of interpenetrating networks of the donor and acceptor phases with a large interfacial area for efficient exciton (B1674681) dissociation, as well as continuous pathways for charge transport to the respective electrodes. scholaris.ca The molecular structure of the polymer, including its side chains and regioregularity, directly influences how it phase-separates with the acceptor, thus dictating the final device performance. kaist.ac.kr
Theoretical studies of 3-phenylthiophene and its fluoro-substituted derivatives have shown that the balance between π-electron conjugation, which favors a planar structure, and steric/electrostatic interactions, which can cause twisting, determines the conformational behavior of the molecule. gazi.edu.tr This conformational flexibility, in turn, influences the molecular packing in the solid state and, consequently, the electronic properties of the bulk material. gazi.edu.tr
Conclusion and Future Research Directions
Summary of Key Academic Advancements in 2,5-Dibromo-3-phenylthiophene Research
This compound has been established as a critical intermediate in the synthesis of conjugated polymers and complex organic molecules. The bromine atoms at the 2- and 5-positions of the thiophene (B33073) ring are highly reactive sites for cross-coupling reactions, making this compound a versatile precursor for polymerization and functionalization.
Key academic advancements have centered on its application in organic electronics. The polymerization of 2,5-dibromo-3-substituted thiophenes is a foundational method for producing poly(3-substituted)thiophenes, a class of conductive polymers. Research has demonstrated that the nature of the substituent at the 3-position significantly influences the regiochemistry of the resulting polymer. For instance, the polymerization of this compound with Rieke Zinc yields a polymer with a specific ratio of head-to-tail (HT) and head-to-head (HH) couplings, which in turn dictates the material's electronic properties and performance in devices. cmu.edu In one study, the ratio of isomers for the resulting polymer was found to be 66:34. cmu.edu
Furthermore, this compound is an essential building block for materials used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). sigmaaldrich.com Its use in palladium-catalyzed reactions, such as Suzuki and Stille couplings, allows for the construction of elaborate π-conjugated systems. These reactions facilitate the synthesis of low band gap polymers and oligomers, which are crucial for efficient charge transport and light emission in electronic devices. scispace.com Research has shown that derivatives can be used to create materials for perovskite solar cells (PSCs) with power conversion efficiencies (PCE) exceeding 20% and for photodetectors with high detectivity.
Table 1: Key Research Advancements Involving this compound
| Advancement | Significance | Application Area |
| Use as a monomer in polymerization reactions (e.g., with Rieke Zinc). cmu.edu | Enables synthesis of poly(3-phenylthiophene) with controllable regioregularity, impacting the polymer's electronic properties. | Conductive Polymers, OFETs |
| Precursor in Suzuki and Stille cross-coupling reactions. | Provides a versatile platform for synthesizing complex, multi-ring conjugated molecules and donor-acceptor polymers. | Organic Electronics, Materials Science |
| Synthesis of building blocks for low band gap polymers. | Leads to materials with enhanced charge transport and tunable optical properties for efficient light harvesting and emission. | OPVs, OLEDs |
| Development of derivatives for high-performance solar cells. chinesechemsoc.org | Contributes to the creation of novel donor polymers for all-polymer solar cells and perovskite solar cells with high efficiency. | Organic Photovoltaics (OPVs) |
Emerging Trends and Novel Synthetic Routes for Substituted Thiophenes
While classical condensation reactions like the Gewald, Paal-Knorr, and Fiesselmann syntheses have been foundational, the field is increasingly moving towards more efficient, selective, and environmentally benign methodologies for preparing substituted thiophenes. researchgate.netbohrium.com
A significant emerging trend is the use of metal-catalyzed heterocyclization of functionalized alkynes. mdpi.com This atom-economical approach uses catalysts based on palladium, rhodium, or copper to construct the thiophene ring from readily available acyclic precursors, often with high regioselectivity. bohrium.commdpi.com Another powerful modern technique is iodocyclization , which involves the electrophilic cyclization of alkyne substrates containing a sulfur atom. This method directly yields iodine-containing thiophenes, which are valuable intermediates for subsequent functionalization via cross-coupling reactions. mdpi.com
Table 2: Comparison of Traditional and Emerging Synthetic Routes for Thiophenes
| Method Type | Description | Advantages | Disadvantages |
| Traditional Methods (e.g., Gewald, Paal-Knorr) researchgate.netbohrium.com | Condensation reactions between multiple components to form the thiophene ring. | Well-established and reliable for certain substitution patterns. | Often require harsh conditions, may have limited scope and lower yields. |
| Metal-Catalyzed Cyclization bohrium.commdpi.com | Intramolecular cyclization of sulfur-containing alkynes catalyzed by transition metals (e.g., Pd, Cu, Rh). | High atom economy, good regioselectivity, milder reaction conditions. | Cost and potential toxicity of metal catalysts. |
| Iodocyclization mdpi.com | Electrophilic cyclization of alkynyl sulfides to form iodinated thiophenes. | Directly produces functionalized thiophenes ready for cross-coupling. | Use of iodine reagents. |
| Cascade/Domino Reactions bohrium.commdpi.com | Multi-step, one-pot sequences to build complex thiophene structures efficiently. | High efficiency, reduced waste, and simplified procedures. | Can require complex substrate design and optimization. |
Prospective Areas for Academic Exploration and Development of Advanced Materials
The versatility of the thiophene scaffold ensures its continued prominence in materials science and beyond. Future academic exploration is poised to focus on several key areas.
One of the most active frontiers is the design and synthesis of advanced materials for organic electronics . This involves creating novel π-conjugated oligomers and polymers with precisely tuned electronic properties. scispace.comresearchgate.net A major goal is to control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge injection/extraction and to minimize energy loss in devices like OPVs and OLEDs. scispace.comchinesechemsoc.org The development of donor-acceptor (D-A) architectures, where electron-rich thiophene units are combined with electron-deficient moieties, is a particularly promising strategy for creating materials with low band gaps and high charge carrier mobilities. scispace.com
There is also growing interest in thiophene-based liquid crystalline materials . acs.org Incorporating thiophene rings into the rigid core of calamitic (rod-shaped) molecules can induce the formation of highly ordered mesophases, such as smectic phases. This molecular ordering can significantly enhance charge transport in thin-film devices, leading to superior performance in organic field-effect transistors (OFETs). acs.org
Furthermore, the targeted functionalization of the thiophene ring remains a fertile ground for research. The introduction of specific substituents can be used to tailor material properties like solubility, processability, thermal stability, and intermolecular packing. acs.orgresearchgate.net This is critical for developing materials that can be processed from solution using environmentally friendly solvents, a key step towards the commercialization of low-cost, large-area printed electronics. chinesechemsoc.org
Finally, while this article focuses on materials science, the thiophene nucleus is a well-known pharmacophore. The synthetic strategies used for materials can be adapted for medicinal chemistry , enabling the exploration of novel thiophene derivatives as potential therapeutic agents. mdpi.comnih.govresearchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-Dibromo-3-phenylthiophene in laboratory settings?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions. For example, Stille coupling using 2,5-dibromothiophene derivatives and phenyltin reagents in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) at room temperature. Reaction conditions include anhydrous tetrahydrofuran (THF) and stirring for 24–48 hours . Alternative methods like Suzuki-Miyaura coupling may require aryl boronic acids and optimized ligand systems. Purification typically involves column chromatography with hexane/ethyl acetate gradients.
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer :
- X-ray crystallography : Resolve bond angles (e.g., C–Br distances ~1.89–1.92 Å) and dihedral angles between the thiophene core and phenyl substituents. Compare with similar structures like 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (CCDC 1828960) to identify steric or electronic distortions .
- NMR spectroscopy : Analyze and chemical shifts. For example, aromatic protons on the phenyl group typically appear at δ 7.2–7.5 ppm, while thiophene protons adjacent to bromine may show deshielding effects (δ 7.0–7.2 ppm) .
Advanced Research Questions
Q. How does the regioselectivity of bromination in 3-phenylthiophene derivatives impact subsequent cross-coupling reactivity?
- Methodological Answer :
- Bromine at the 2- and 5-positions creates electron-deficient sites, favoring oxidative addition in palladium-catalyzed reactions. Computational studies (DFT) can predict charge distribution and reactive nodes.
- Experimental validation : Compare reaction yields with mono-brominated analogs. For example, 2,5-dibromo derivatives show higher reactivity in Stille couplings than 3-bromo isomers due to reduced steric hindrance .
Q. What strategies resolve contradictions in reported electronic properties of this compound derivatives?
- Methodological Answer :
- Data triangulation : Compare UV-Vis spectra (λmax ~300–350 nm) and cyclic voltammetry (oxidation potentials) across studies. Discrepancies may arise from solvent effects (e.g., THF vs. DMF) or impurities.
- Controlled experiments : Replicate synthesis under inert atmospheres to exclude oxidation byproducts. Use high-purity solvents and quantify residual catalysts via ICP-MS .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
